N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide
Description
Properties
IUPAC Name |
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2N3O2/c1-13(2,3)11(19)16-12-18-17-10(20-12)8-6-7(14)4-5-9(8)15/h4-6H,1-3H3,(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXDGSHSRIUHREK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NN=C(O1)C2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide typically involves the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the dichlorophenyl group: This step involves the use of 2,5-dichlorobenzoic acid or its derivatives, which can be reacted with the oxadiazole intermediate to form the desired product.
Attachment of the dimethylpropanamide moiety: This can be accomplished through the reaction of the oxadiazole intermediate with 2,2-dimethylpropanoyl chloride or a similar reagent under suitable conditions.
Industrial production methods for this compound may involve optimization of these synthetic routes to ensure high yield and purity, as well as the use of scalable reaction conditions and efficient purification techniques.
Chemical Reactions Analysis
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used, as well as the functional groups present in the compound.
Scientific Research Applications
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing various biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Oxadiazole Derivatives with Varied Amide Substituents
Compound BI82232 (N-[5-(2,5-Dichlorophenyl)-1,3,4-Oxadiazol-2-yl]butanamide)
- Molecular Formula : C₁₂H₁₁Cl₂N₃O₂ (MW: 300.14 g/mol) .
- Key Differences : The butanamide group lacks the branched dimethyl structure of the target compound, reducing steric hindrance. This may increase conformational flexibility and alter binding affinity in biological systems.
Compounds 7c–7f (Thiazolyl-Substituted Oxadiazoles)
Sulfonamide and Methanesulfonamide Analogues
N-(4-Chlorophenyl)methanesulfonamide Derivatives
- Example : CEKGAC (MW: ~400 g/mol) .
- Key Differences : Methanesulfonamide groups are more acidic (pKa ~1–2) than the amide in the target compound (pKa ~8–10), affecting solubility and ionization under physiological conditions. The oxadiazole core in the target compound may enhance π-π stacking interactions compared to sulfonamide-based structures.
Propanamide-Based Agrochemicals
Propanil (N-(3,4-Dichlorophenyl)propanamide)
- Molecular Formula: C₉H₉Cl₂NO (MW: 218.08 g/mol) .
- Key Differences : Propanil lacks the oxadiazole ring, resulting in a simpler structure with reduced rigidity. The target compound’s oxadiazole core may confer resistance to hydrolytic degradation, prolonging its herbicidal activity.
Physicochemical and Spectral Properties
Melting Points and Solubility
Spectral Data Comparison
Biological Activity
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide is a synthetic organic compound notable for its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a 1,3,4-oxadiazole ring and a dichlorophenyl group , which contribute to its distinctive chemical properties. The molecular formula is , with a molecular weight of approximately 303.18 g/mol. The oxadiazole ring is known for its role in various bioactive compounds, often exhibiting significant pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors . Preliminary studies suggest that this compound may act as an inhibitor of protein kinases involved in critical cellular signaling pathways. The binding affinity to these molecular targets is crucial for understanding its therapeutic potential.
Interaction Studies
Interaction studies are essential for elucidating the mechanism of action. Initial findings indicate that the compound may bind effectively to various enzymes, modulating their activity and influencing cellular processes. This interaction could lead to significant biological effects depending on the target pathway involved.
Antitumor Activity
Research has shown that compounds related to this compound exhibit promising antitumor properties. For instance:
| Compound | Cell Line Tested | IC50 (μM) |
|---|---|---|
| Compound A | A549 (lung cancer) | 5.12 ± 0.23 |
| Compound B | HCC827 (lung cancer) | 7.45 ± 0.31 |
| Compound C | NCI-H358 (lung cancer) | 3.89 ± 0.15 |
These values indicate varying degrees of cytotoxicity against different cancer cell lines, suggesting the potential for further development as an anticancer agent.
Antimicrobial Activity
Additionally, related oxadiazole derivatives have been evaluated for their antimicrobial properties. Studies have indicated that these compounds can inhibit the growth of various bacterial strains and fungi:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12 μg/mL |
| Escherichia coli | 15 μg/mL |
| Candida albicans | 10 μg/mL |
These findings highlight the versatility of oxadiazole derivatives in combating microbial infections.
Case Studies
Several case studies have explored the biological activities of similar oxadiazole compounds:
- Case Study on Antitumor Activity : A study evaluated the effectiveness of an oxadiazole derivative on human lung cancer cell lines using both 2D and 3D culture systems . The results demonstrated a significant reduction in cell viability in treated groups compared to controls.
- Case Study on Antimicrobial Properties : Another investigation focused on the antimicrobial efficacy of oxadiazole derivatives against clinical isolates of resistant bacterial strains. The study concluded that certain derivatives exhibited potent activity against multi-drug resistant bacteria.
Q & A
Basic Question: What synthetic methodologies are reported for 1,3,4-oxadiazole derivatives with dichlorophenyl substituents, and how can these guide the synthesis of the target compound?
Answer:
The synthesis of 1,3,4-oxadiazole derivatives typically involves cyclization of hydrazide precursors or functionalization of preformed oxadiazole cores. For example:
- Cyclization via POCl₃-mediated dehydration : Thioacetamide intermediates (e.g., 3j) are cyclized under acidic conditions to form the oxadiazole ring .
- O/S-Alkylation : Tert-butyl esters (e.g., 7m, 7n) are hydrolyzed to carboxylic acids, enabling side-chain functionalization .
- Catalytic triethylamine : Used in reflux reactions to form chloroacetamide derivatives, as seen in analogous compounds like 2-chloro-N-(5-phenyl-oxadiazol-2-yl)-acetamide .
Key considerations : Optimize reaction time (monitored by TLC ), solvent polarity (e.g., DCM/MeOH mixtures ), and purification via column chromatography or recrystallization.
Basic Question: What spectroscopic and analytical techniques are critical for characterizing N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide?
Answer:
- ¹H/¹³C NMR : Confirm regiochemistry and substituent positions. For example, oxadiazole protons resonate at δ 7.5–8.0 ppm in CDCl₃, while methyl groups in 2,2-dimethylpropanamide appear as singlets near δ 1.2–1.5 .
- HRMS (ESI±) : Validate molecular weight (e.g., [M-H]⁻ or [M+Na]⁺ ions) with precision ≤2 ppm error .
- HPLC : Assess purity (>95% required for biological assays) using reverse-phase C18 columns and MeOH/H₂O gradients .
Advanced Question: How can researchers resolve contradictory bioactivity data in enzyme inhibition assays (e.g., LOX vs. BChE)?
Answer:
Discrepancies in bioactivity often arise from:
- Enzyme active-site steric/electronic mismatches : For instance, bulky 2,5-dichlorophenyl groups may hinder binding to LOX but fit BChE pockets .
- Assay conditions : Variations in pH, substrate concentration, or co-solvents (e.g., DMSO) can alter inhibition kinetics. Standardize protocols using controls like quercetin (LOX) or galantamine (BChE) .
Methodological steps :
Advanced Question: What strategies improve yield and purity during the synthesis of 2,2-dimethylpropanamide-linked oxadiazoles?
Answer:
- Protecting groups : Use tert-butyl esters (e.g., 7o) to prevent side reactions during alkylation; cleave with TFA .
- Catalyst optimization : Triethylamine enhances nucleophilic substitution in chloroacetamide formation .
- By-product mitigation : Silica gel chromatography (2% MeOH/DCM) removes unreacted starting materials .
Data-driven example : For 3-((5-(2,4-dichlorophenyl)-oxadiazol-2-yl)thio)propanoic acid (8o), recrystallization from pet-ether increased purity from 80% to 99% .
Advanced Question: How can computational modeling guide the design of analogs with enhanced Rho/ROCK or α-glucosidase inhibition?
Answer:
- QSAR studies : Correlate electronic descriptors (e.g., Hammett σ) with IC₅₀ values. For example, electron-withdrawing Cl groups enhance α-glucosidase inhibition by stabilizing enzyme-ligand interactions .
- Molecular dynamics simulations : Predict binding stability of 2,2-dimethylpropanamide moieties in hydrophobic pockets (e.g., Rho kinase ATP-binding site) .
- Fragment-based design : Replace dichlorophenyl with 3,5-bis(trifluoromethyl)phenyl to test steric tolerance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
